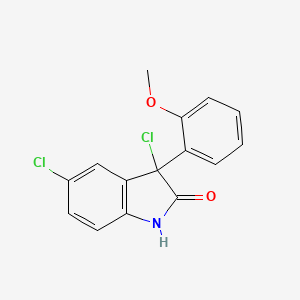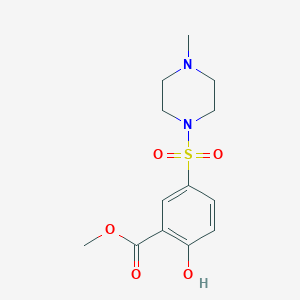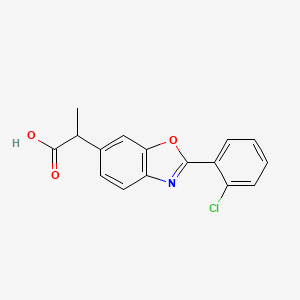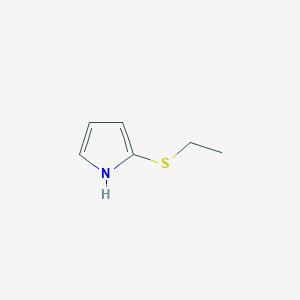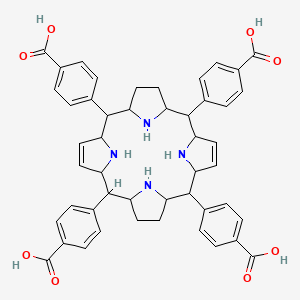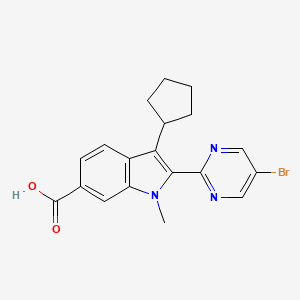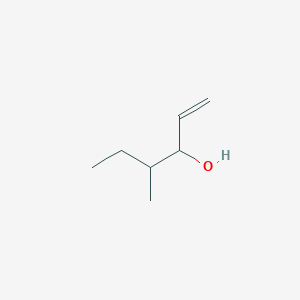
4-methylhex-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methylhex-1-en-3-ol is an organic compound belonging to the family of allylic alcohols. It is characterized by the presence of a hydroxyl group attached to an allyl functional group. This compound is known for its ethereal, rum-like odor and is naturally found in various fruits and plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-methylhex-1-en-3-ol can be synthesized through the addition reaction of 1-hexene with water. This reaction typically requires the presence of a catalyst such as sulfuric acid or phosphoric acid . The reaction conditions involve moderate temperatures and controlled addition of water to ensure the formation of the desired alcohol.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to optimize yield and purity. The process may include steps such as distillation and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-methylhex-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into saturated alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acidic or basic catalysts depending on the desired substitution.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
4-methylhex-1-en-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its role in plant defense mechanisms and as a signaling molecule.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and fine chemicals.
Mechanism of Action
The mechanism of action of 4-methylhex-1-en-3-ol involves its interaction with specific molecular targets and pathways. In plants, it acts as a signaling molecule that triggers defense responses against herbivores and pathogens. The compound mediates these effects through pathways involving calcium signaling, jasmonic acid, and ethylene .
Comparison with Similar Compounds
1-Hexen-3-ol: Shares a similar structure but lacks the methyl group at the 4-position.
3-Hydroxy-1-hexene: Another allylic alcohol with a hydroxyl group at a different position.
4-Methylcyclohexene: A cyclic compound with a similar molecular formula but different structural arrangement .
Uniqueness: 4-methylhex-1-en-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its presence in natural sources and its role in biological signaling further highlight its uniqueness compared to other similar compounds.
Properties
CAS No. |
52093-36-4 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
4-methylhex-1-en-3-ol |
InChI |
InChI=1S/C7H14O/c1-4-6(3)7(8)5-2/h5-8H,2,4H2,1,3H3 |
InChI Key |
FLQMUDTVHWBSDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


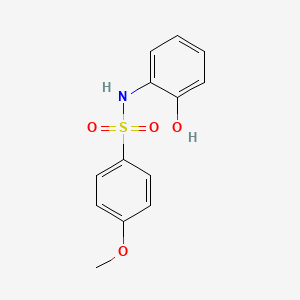
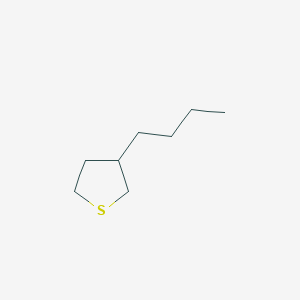
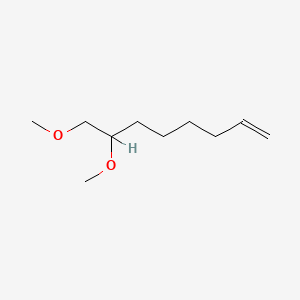
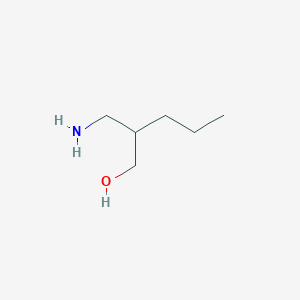
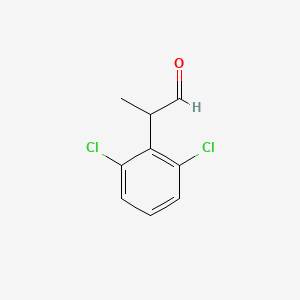
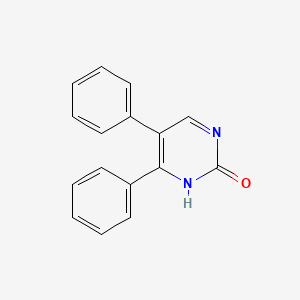
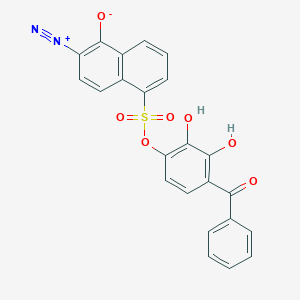
![(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B8702798.png)
